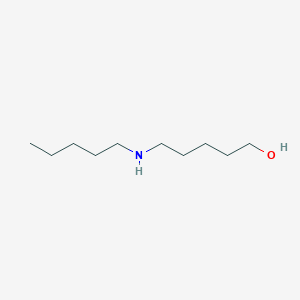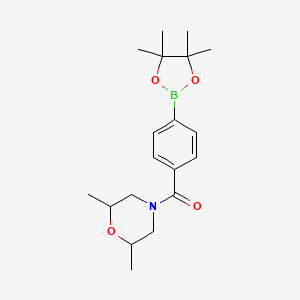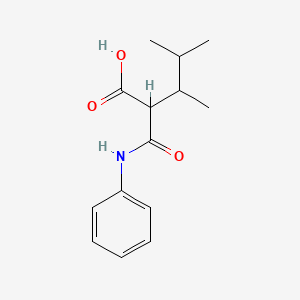![molecular formula C6H10ClF2N B14001666 trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride: is a chemical compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride typically involves multistep reactions. One common method includes the use of dichloromethane (DCM) as a solvent at room temperature, which affords the desired product with high diastereoselectivity . The reaction conditions often involve the use of molecular sieves to remove water and secondary amines to increase the reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of multicomponent reactions (MCRs) and the use of catalyst-free multistep reactions are likely to be employed due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and fluorine atoms may influence its binding affinity and specificity towards certain biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability.
Industry: In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its unique structure .
Comparaison Avec Des Composés Similaires
- 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 3-Azabicyclo[3.1.1]heptanes
Comparison: Compared to these similar compounds, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions. This structural feature can significantly influence its chemical reactivity, biological activity, and potential applications. The fluorine atoms may enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Propriétés
Formule moléculaire |
C6H10ClF2N |
|---|---|
Poids moléculaire |
169.60 g/mol |
Nom IUPAC |
(1R,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5-;/m0./s1 |
Clé InChI |
NJBGNMIKAIZJQQ-FHAQVOQBSA-N |
SMILES isomérique |
C1[C@H]2CNC[C@@H]2C1(F)F.Cl |
SMILES canonique |
C1C2CNCC2C1(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)


![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)



![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
